
Xanthine
Overview
Description
Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms. It is a product on the pathway of purine degradation, created from guanine by guanine deaminase, from hypothis compound by this compound oxidoreductase, and from xanthosine by purine nucleoside phosphorylase. This compound is subsequently converted to uric acid by the action of the this compound oxidase enzyme . The compound is known for its yellowish-white appearance and is systematically named 3,7-dihydropurine-2,6-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthine can be synthesized through various methods. One classical method involves the use of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent. Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthines in better yield and with shorter reaction times . Additionally, this compound can be synthesized via the intermolecular Diels–Alder reaction, a novel decarboxylative aminocatalytic strategy, and the Michael reaction .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of guanine, hypothis compound, or xanthosine. The process involves the use of specific enzymes such as guanine deaminase, this compound oxidoreductase, and purine nucleoside phosphorylase .
Chemical Reactions Analysis
Types of Reactions: Xanthine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound is oxidized to uric acid by the enzyme this compound oxidase.
Reduction: this compound can be reduced under specific conditions, although this is less common.
Major Products Formed: The major product formed from the oxidation of this compound is uric acid . Other derivatives include caffeine, theobromine, and theophylline, which are widely used in traditional medicines .
Scientific Research Applications
Xanthine and its derivatives have numerous scientific research applications:
Chemistry: this compound serves as a valuable scaffold in medicinal chemistry for the synthesis of various drugs.
Biology: It plays a fundamental role in the degradation of purines and the production of uric acid.
Medicine: this compound derivatives are used as bronchodilators in the treatment of asthma and other respiratory conditions.
Mechanism of Action
Xanthine exerts its effects primarily through the inhibition of phosphodiesterase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of bronchial smooth muscle and bronchodilation . This compound also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects on the central nervous system .
Comparison with Similar Compounds
Xanthine is similar to other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a similar structure but differ in their pharmacological effects:
Theobromine: Found in cocoa, theobromine has two methyl groups and is less potent as a stimulant compared to caffeine.
Theophylline: Used as a bronchodilator, theophylline has similar effects to caffeine but is primarily used in the treatment of respiratory conditions.
These compounds highlight the versatility and importance of the this compound scaffold in various applications.
Biological Activity
Xanthine is a naturally occurring purine derivative involved in various biological processes, primarily as a precursor in the catabolism of nucleotides. It plays a significant role in the production of uric acid, which is crucial for maintaining purine metabolism. This article delves into the biological activity of this compound, exploring its pharmacological properties, therapeutic applications, and recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, comprising two fused rings: a six-membered and a five-membered ring. This structural configuration allows for various tautomeric forms, influencing its biological activity. The molecular formula of this compound is , and it has a molecular weight of 168.14 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 168.14 g/mol |
Solubility | Soluble in water |
Melting Point | 360 °C |
1. This compound Oxidase Inhibition
This compound oxidase (XO) is an enzyme that catalyzes the oxidation of this compound to uric acid. Inhibition of XO has therapeutic implications in conditions like gout and hyperuricemia. Several studies have demonstrated that this compound derivatives exhibit potent inhibitory effects on XO activity, potentially reducing oxidative stress and inflammation associated with these conditions .
2. Antitumor Activity
Recent research has highlighted the potential of this compound derivatives as antitumor agents. A study synthesized various this compound derivatives and evaluated their cytotoxic effects on cancer cell lines. One compound demonstrated significant inhibition of tumor cell proliferation, suggesting that modifications to the this compound scaffold can enhance its anticancer properties .
3. Neuroprotective Effects
This compound and its derivatives have been investigated for their neuroprotective effects in ischemic conditions. Research indicates that this compound can modulate neuronal survival pathways, potentially reducing infarct size following ischemic events . The neuroprotective mechanisms may involve the modulation of oxidative stress pathways and inflammation.
4. Role in Metabolic Disorders
This compound has emerged as a target for treating metabolic disorders such as obesity and fatty liver disease. Recent studies have shown that specific this compound derivatives can inhibit tryptophan hydroxylase 1 (TPH1), thus impacting metabolic pathways associated with these conditions .
Table 2: Summary of Biological Activities of this compound Derivatives
Activity | Mechanism | References |
---|---|---|
XO Inhibition | Reduces uric acid production | , |
Antitumor | Induces apoptosis in cancer cells | |
Neuroprotection | Modulates oxidative stress | |
Metabolic regulation | Inhibits TPH1 |
Case Studies
Case Study 1: this compound Derivative as an Antitumor Agent
A recent study synthesized a series of this compound derivatives and assessed their cytotoxicity against various cancer cell lines, revealing that certain modifications led to enhanced antitumor activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection in Ischemic Stroke
In an animal model of ischemic stroke, administration of this compound derivatives resulted in reduced neuronal damage and improved functional recovery, highlighting their potential application in neuroprotective therapies.
Q & A
Q. How to design in vitro experiments using xanthine/xanthine oxidase (XO) to study reactive oxygen species (ROS) generation?
Basic Methodology
The this compound/XO system is a controlled method to generate superoxide (·O₂⁻) and hydroxyl (·OH) radicals. Key steps include:
- Substrate Preparation : Use this compound (0.1–0.5 mM) as the substrate and purified XO (0.01–0.1 U/mL) to initiate the reaction in phosphate buffer (pH 7.4).
- Metal Contamination Control : Pre-treat buffers with chelators (e.g., diethylenetriaminepentaacetic acid) to minimize transition metal interference, which can artificially amplify ·OH production via Fenton reactions .
- Validation : Employ spin-trapping agents (e.g., 5,5-dimethyl-1-pyrroline-N-oxide) with electron paramagnetic resonance spectroscopy to confirm radical species .
Table 1 : Typical Parameters for this compound/XO ROS Assays
Parameter | Range/Value |
---|---|
This compound concentration | 0.1–0.5 mM |
XO activity | 0.01–0.1 U/mL |
Incubation time | 10–30 minutes |
Detection method | Spectrophotometry (295 nm for uric acid) or spin trapping |
Q. What are the challenges in ensuring specificity in this compound oxidase inhibition assays?
Advanced Research Consideration
Inhibition assays often face interference from:
- Endogenous Substrates : Hypothis compound and this compound in biological samples compete with synthetic inhibitors. Pre-purification (e.g., solid-phase extraction) is recommended .
- Non-Specific Binding : Flavonoids (e.g., quercetin) may bind nonspecifically to XO’s molybdopterin domain. Use mutant XO enzymes or competitive binding assays to differentiate .
- Redox Artifacts : Some inhibitors (e.g., polyphenols) scavenge ROS directly, confounding results. Include radical scavenger controls (e.g., catalase) to isolate XO-specific effects .
Q. How to optimize this compound oxidase production in microbial cultures?
Advanced Bioprocessing
For microbial XO production (e.g., Acinetobacter calcoaceticus):
- Media Optimization : Use response surface methodology (RSM) with Central Composite Design. Critical factors include FeSO₄ (0.55 g/L), yeast extract (0.8%), and this compound (8.5 mM) .
- Activity Enhancement : Induce with hypothis compound (5 mM) during late log phase to boost enzyme yield 2.5-fold .
Table 2 : Optimized Culture Conditions for XO Production
Factor | Optimal Value |
---|---|
FeSO₄ | 0.55 g/L |
Yeast extract | 0.8% (w/v) |
This compound | 8.5 mM |
Inoculum size | 5% (v/v) |
Q. What methods detect this compound levels in biological fluids for hypoxia studies?
Basic Detection Techniques
- Capillary Electrophoresis (CE) : Separates this compound from hypothis compound and uric acid with a limit of detection (LOD) of 0.1 µM. Optimize at pH 8.4 and 25 kV .
- Amperometric Biosensors : XO-modified electrodes measure H₂O₂ electroreduction at -0.1 V vs. Ag/AgCl, achieving linearity from 1–100 µM .
- ELISA Kits : Commercial kits (e.g., WST-8-based assays) quantify this compound in serum (LOD: 0.5 µM) but require pre-treatment to remove interfering proteins .
Q. How to evaluate this compound derivatives for therapeutic potential without exacerbating ROS-mediated damage?
Advanced Therapeutic Design
- Dual-Activity Screening : Assess both XO inhibition (IC₅₀) and radical scavenging capacity (e.g., ORAC assay). Derivatives like 8-oxopentoxifylline show high inhibition (IC₅₀: 1.2 µM) and scavenging (IC₅₀: 8.4 µM for ·OH) .
- Structural Modifications : Introduce polar groups (e.g., -COOH in 3-propyl this compound) to enhance water solubility and reduce redox activity .
Q. How to analyze contradictory data on this compound oxidase’s role in diabetic nephropathy?
Advanced Data Contradiction
While XO-derived ROS contribute to vascular dysfunction in diabetes, renal tissue studies show no direct XO upregulation . Resolve contradictions by:
- Tissue-Specific Profiling : Use laser-capture microdissection to isolate glomerular vs. tubular XO activity.
- Genetic Knockdown Models : Silencing XO in diabetic rodents (e.g., Xdh⁻/⁻ mice) clarifies its role in albuminuria .
Q. Best practices for validating in silico docking results of this compound oxidase inhibitors?
Advanced Computational Methods
- Ligand Preparation : Generate tautomers and protonation states (e.g., quercetin has 5 tautomers) using tools like LigPrep .
- Docking Validation : Compare with crystallographic data (PDB: 3NVY). A root-mean-square deviation (RMSD) <2.0 Å indicates reliable pose prediction .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities. Correlate with experimental IC₅₀ values (R² >0.7) .
Q. How to address transition metal contamination in this compound oxidase systems?
Basic Experimental Design
- Buffer Treatment : Add 100 µM deferoxamine to chelate Fe³⁺/Cu²⁺.
- Enzyme Purity : Use HPLC-purified XO (e.g., ≥90% purity) to minimize intrinsic metal content .
Q. Statistical approaches for comparing this compound oxidase activity across treatment groups?
Methodological Rigor
- Normality Testing : Shapiro-Wilk test (p>0.05) .
- ANOVA with Post Hoc : For parametric data (e.g., LSD test in hyperuricemic rat models) .
- Non-Parametric Tests : Kruskal-Wallis for skewed distributions (e.g., clinical tissue samples) .
Q. What is the role of this compound oxidase in endothelial dysfunction and atherosclerosis models?
Advanced Mechanistic Insight
XO-derived ·O₂⁻ reduces nitric oxide bioavailability, promoting vasoconstriction. In ApoE⁻/⁻ mice, XO inhibition (e.g., allopurinol) reduces aortic plaque area by 40% . However, human trials show mixed results, necessitating endothelial-specific XO knockout models .
Properties
IUPAC Name |
3,7-dihydropurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVTYWOQMYALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Record name | xanthine | |
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URL | https://en.wikipedia.org/wiki/Xanthine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035120 | |
Record name | Xanthine | |
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Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
Record name | Xanthine | |
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Record name | Xanthine | |
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Solubility |
0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt) | |
Record name | Xanthine | |
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CAS No. |
69-89-6 | |
Record name | Xanthine | |
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Record name | Xanthine | |
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Record name | 1H-Purine-2,6-dione, 3,9-dihydro- | |
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Record name | Xanthine | |
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Record name | XANTHINE | |
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Record name | Xanthine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
> 300 °C | |
Record name | Xanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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